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molecular formula C7H8N2O4 B1361868 (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid CAS No. 38580-22-2

(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid

Cat. No. B1361868
M. Wt: 184.15 g/mol
InChI Key: GFWWREGOTNQVGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08906906B2

Procedure details

A 10% aq chloroacetic acid solution (150 mL; 159 mmol) was added to 2-(6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid (7.3 g; 36.5 mmol). The mixture was stirred under reflux for 24 h and cooled in an ice-bath. The formed solid was collected by filtration, washed with water and dried under reduced pressure to give 5.17 g (77%) of the title compound as a white solid.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Yield
77%

Identifiers

REACTION_CXSMILES
ClCC(O)=[O:4].[CH3:6][C:7]1[NH:12][C:11](=S)[NH:10][C:9](=[O:14])[C:8]=1[CH2:15][C:16]([OH:18])=[O:17]>>[CH3:6][C:7]1[NH:12][C:11](=[O:4])[NH:10][C:9](=[O:14])[C:8]=1[CH2:15][C:16]([OH:18])=[O:17]

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
7.3 g
Type
reactant
Smiles
CC1=C(C(NC(N1)=S)=O)CC(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-bath
FILTRATION
Type
FILTRATION
Details
The formed solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(NC(N1)=O)=O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.17 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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